

Calindol: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Calindol, with the IUPAC name (1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine, is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] As a calcimimetic, **Calindol** enhances the sensitivity of the CaSR to extracellular calcium, thereby influencing a multitude of downstream signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Calindol**. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its quantitative data and a visualization of its signaling mechanism.

Chemical Structure and Physicochemical Properties

Calindol is a chiral molecule belonging to the class of indole derivatives. Its structure features a (R)-1-(1-naphthyl)ethylamine moiety linked to an indole-2-methanamine group.

Table 1: Chemical and Physical Properties of Calindol



Property	Value	Reference
IUPAC Name	(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine	[3]
Molecular Formula	C21H20N2	[3]
Molecular Weight	300.4 g/mol	[3]
CAS Number	374933-30-9	[3]
Canonical SMILES	CINVALID-LINK NCC3=CC4=CC=CC=C4N3	[3]
InChIKey	JLPWXRZETODYFC- OAHLLOKOSA-N	[3]
Topological Polar Surface Area	27.8 Ų	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	4	[4]

Table 2: Physicochemical Properties of Calindol Hydrochloride



Property	Value	Reference
Molecular Formula	C21H20N2 · HCl	[5]
Molecular Weight	336.9 g/mol	[5][6]
CAS Number	729610-18-8	[5][6]
Appearance	Crystalline solid	[5]
Purity	≥98%	[5]
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 15 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml	[5]
Storage	Store at 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month.	

Biological Activity and Mechanism of Action

Calindol functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). By binding to a site within the seven-transmembrane domain of the receptor, **Calindol** increases the sensitivity of CaSR to extracellular calcium ions (Ca²⁺).[7] This potentiation of CaSR activity leads to the activation of various downstream signaling cascades.

Table 3: In Vitro Activity of Calindol



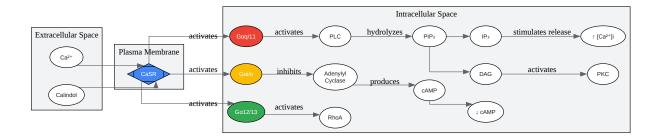
Assay	Species	EC50	Experimental Conditions	Reference
CaSR Activation	Human	132 nM		[1]
Phosphatidylinos itol (PI) Accumulation	Human CaSR expressing cells	0.31 μΜ	In the presence of 2mM Ca ²⁺	[1]
Phosphatidylinos itol (PI) Accumulation	Rat CaSR expressing cells	1.0 μΜ	In the presence of 2mM Ca ²⁺	[1]

Downstream Signaling Pathways

Activation of the CaSR by **Calindol** in the presence of calcium triggers multiple G-protein-mediated signaling pathways:

- Gαq/11 Pathway: This is the primary pathway activated by CaSR. It leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
- Gαi/o Pathway: CaSR activation can also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
- Gα12/13 Pathway: This pathway activation leads to the stimulation of RhoA-mediated signaling.





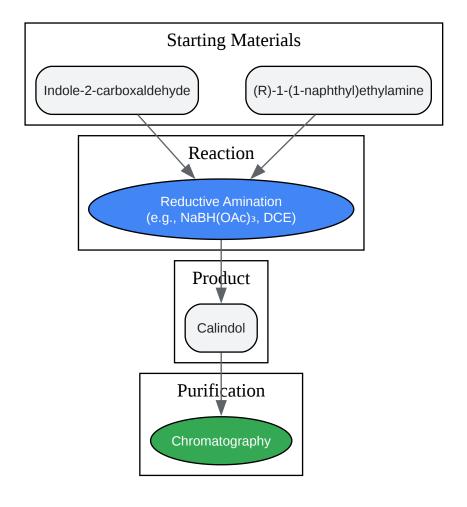
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Calindol-mediated CaSR signaling pathways.

Experimental Protocols Synthesis of Calindol

The synthesis of **Calindol** involves the reductive amination of indole-2-carboxaldehyde with (R)-1-(1-naphthyl)ethylamine.





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General workflow for the synthesis of **Calindol**.

Detailed Protocol:

- Reaction Setup: To a solution of indole-2-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) is added (R)-1-(1-naphthyl)ethylamine (1.1 eq).
- Reductive Amination: The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise.
- Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).



- Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Calindol as a solid.

Intracellular Calcium Mobilization Assay

This assay measures the ability of **Calindol** to potentiate Ca²⁺-induced increases in intracellular calcium concentration in cells expressing the CaSR.

Materials:

- HEK-293 cells stably expressing the human CaSR
- DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Calindol stock solution (in DMSO)
- Calcium chloride (CaCl₂) stock solution

Protocol:

- Cell Culture: Plate CaSR-expressing HEK-293 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
- Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (e.g., 4 μ M) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C in the dark.



- Washing: Wash the cells three times with HBSS to remove excess dye.
- Compound Addition: Add varying concentrations of **Calindol** (prepared in HBSS containing a low concentration of CaCl₂, e.g., 0.5 mM) to the wells.
- Calcium Stimulation: After a short incubation with **Calindol** (e.g., 3-5 minutes), stimulate the cells by adding a solution of CaCl₂ to achieve a final desired concentration (e.g., 1.5 mM).
- Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and emission at 525 nm. Record the kinetic response for 2-3 minutes.
- Data Analysis: Determine the EC₅₀ value of **Calindol** by plotting the peak fluorescence response against the log of the **Calindol** concentration and fitting the data to a four-parameter logistic equation.

Phosphatidylinositol (PI) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, in response to CaSR activation by **Calindol**.

Materials:

- CHO or HEK-293 cells stably expressing the CaSR
- Inositol-free medium
- myo-[3H]inositol
- LiCl solution
- Perchloric acid
- Dowex AG1-X8 resin
- Scintillation cocktail

Protocol:



- Cell Labeling: Plate CaSR-expressing cells in 24-well plates. Label the cells by incubating with myo-[3H]inositol in inositol-free medium overnight.
- Washing: Wash the cells with serum-free medium.
- Pre-incubation: Pre-incubate the cells with serum-free medium containing LiCl (e.g., 10 mM) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
- Stimulation: Add varying concentrations of Calindol along with a fixed concentration of extracellular Ca²⁺ (e.g., 2 mM) and incubate for 1 hour at 37°C.
- Extraction: Stop the reaction by adding ice-cold perchloric acid.
- Separation: Neutralize the extracts and separate the total inositol phosphates using Dowex AG1-X8 anion-exchange chromatography.
- Quantification: Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
- Data Analysis: Calculate the fold increase in inositol phosphate accumulation over basal levels and determine the EC₅₀ of Calindol.

Selectivity and Off-Target Effects

While **Calindol** is a potent modulator of the CaSR, some studies have indicated potential off-target effects, particularly at higher concentrations. For instance, **Calindol** has been shown to inhibit voltage-gated Ca²⁺ channels (VGCCs) in rabbit mesenteric arteries at micromolar concentrations.[1] However, more recent studies on **Calindol** derivatives have identified compounds with improved selectivity for the CaSR over the closely related GPRC6A receptor.

Conclusion

Calindol is a valuable pharmacological tool for studying the function and signaling of the Calcium-Sensing Receptor. Its ability to positively modulate CaSR activity has significant implications for understanding calcium homeostasis and for the development of therapeutics targeting disorders of calcium metabolism. This technical guide provides a foundational resource for researchers working with **Calindol**, offering detailed information on its chemical



and biological properties, as well as standardized protocols for its synthesis and in vitro characterization. Further research into the structure-activity relationships of **Calindol** and its analogs may lead to the development of even more potent and selective CaSR modulators with improved therapeutic profiles.

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